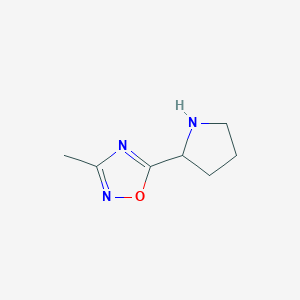

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole

描述

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.

化学反应分析

Types of Reactions

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity:

Recent studies have highlighted the potential of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole derivatives in anticancer drug development. For instance, compounds with similar oxadiazole structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that these compounds exhibit significant activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Properties:

The oxadiazole ring system is known for its antimicrobial properties. Studies have shown that derivatives of this compound can possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

3. Neuroprotective Effects:

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects, particularly in the context of tauopathies such as Alzheimer's disease. These compounds may inhibit tau aggregation and promote neuronal survival .

Material Science Applications

1. Polymer Chemistry:

The unique properties of this compound make it a candidate for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Its heterocyclic nature contributes to improved resistance against environmental degradation when used in polymer formulations .

2. Organic Electronics:

Due to its electronic properties, this compound has potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify its electronic characteristics through structural variations allows for the optimization of device performance .

Case Study 1: Anticancer Compound Development

In a study conducted by Arafa et al., various derivatives of oxadiazoles were synthesized and tested for their anticancer activity using MTT assays. Among these derivatives, certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like erlotinib, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on synthesizing a series of oxadiazole derivatives to evaluate their antimicrobial efficacy against several pathogens. The results demonstrated that specific modifications to the oxadiazole ring enhanced the antimicrobial activity compared to traditional antibiotics .

作用机制

The mechanism of action of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways.

相似化合物的比较

Similar Compounds

- 3-Methyl-5-(pyrrolidin-2-YL)pyridine

- 3-Methyl-5-(pyrrolidin-2-YL)thiazole

- 3-Methyl-5-(pyrrolidin-2-YL)imidazole

Uniqueness

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties compared to other heterocycles like pyridine, thiazole, or imidazole. This uniqueness makes it a valuable scaffold in drug design and materials science.

生物活性

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole (CAS Number: 915921-82-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : 153.182 g/mol

- Density : 1.139 g/cm³

- Boiling Point : 280.8 °C at 760 mmHg

- Flash Point : 123.6 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives related to this compound have shown activity against multidrug-resistant strains of bacteria. In a study examining various oxadiazole compounds, it was found that specific substitutions on the oxadiazole ring could enhance antibacterial efficacy against resistant strains such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. A study highlighted the structure–activity relationship (SAR) of oxadiazoles, showing that modifications can significantly impact their cytotoxicity against cancer cell lines . In particular, compounds with a similar structure to this compound demonstrated promising results against various cancer types, including lung and colon cancers .

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was tested on A549 lung adenocarcinoma cells. The results indicated a notable decrease in cell viability at specific concentrations compared to standard chemotherapeutics like cisplatin. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, suggesting moderate anticancer activity .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The study found that certain derivatives exhibited minimal inhibitory concentrations (MICs) below 64 µg/mL against resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii . This highlights the potential for developing new antibiotics based on the oxadiazole scaffold.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Summary of Biological Activities

属性

IUPAC Name |

3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPGJKMIHQOPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609204 | |

| Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-82-3 | |

| Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。